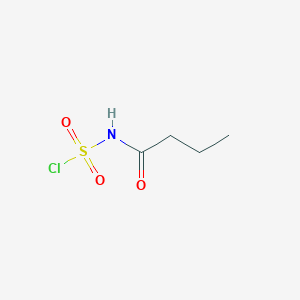







|
REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[CH2:2][CH2:3][CH3:4].[Cl:7][S:8]([N:11]=C=O)(=[O:10])=[O:9]>C1C=CC=CC=1>[C:1]([NH:11][S:8]([Cl:7])(=[O:10])=[O:9])(=[O:6])[CH2:2][CH2:3][CH3:4]
|


|
Name
|
|
|
Quantity
|
0.881 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)O
|
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)N=C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain gentle gas evolution
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)(=O)NS(=O)(=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.85 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |